3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine
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Overview
Description
3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a 1,2,4-oxadiazole ring bearing a chloromethyl group
Mechanism of Action
Mode of Action
Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral effects . The specific interactions of this compound with its targets and the resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Oxadiazole derivatives have been found to interact with various biochemical pathways depending on their specific structural features
Result of Action
Given the diverse biological activities exhibited by oxadiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-bromo-4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an appropriate amidoxime to form the 1,2,4-oxadiazole ring. The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form the corresponding alcohols.
Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form other heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Scientific Research Applications
3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(5-methyl-[1,2,4]oxadiazol-3-yl)-pyridine
- 3-Bromo-4-(5-ethyl-[1,2,4]oxadiazol-3-yl)-pyridine
- 3-Bromo-4-(5-cyclohexyl-[1,2,4]oxadiazol-3-yl)-pyridine
Uniqueness
3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization
Properties
IUPAC Name |
3-(3-bromopyridin-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O/c9-6-4-11-2-1-5(6)8-12-7(3-10)14-13-8/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTSKMWMIPYDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NOC(=N2)CCl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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